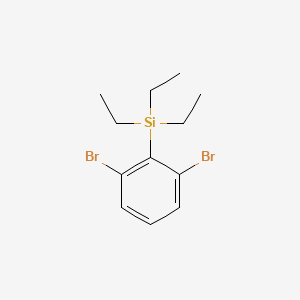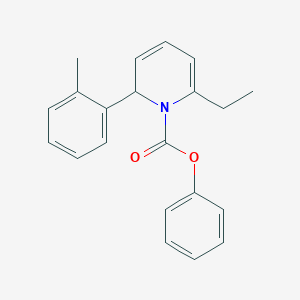![molecular formula C19H18INO2 B12588193 7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648897-00-1](/img/structure/B12588193.png)
7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-Iodo-5-(2-méthoxyphényl)-8-[(propan-2-yl)oxy]quinoléine est un composé organique complexe appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Iodo-5-(2-méthoxyphényl)-8-[(propan-2-yl)oxy]quinoléine implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une méthode courante implique l'iodation d'un dérivé de la quinoléine, suivie de l'introduction des groupes méthoxy et isopropoxy par des réactions de substitution nucléophile. Les conditions de réaction nécessitent souvent l'utilisation de bases fortes et de solvants tels que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) pour faciliter les réactions.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer un contrôle précis des conditions de réaction et améliorer le rendement et la pureté. Des catalyseurs et des paramètres de réaction optimisés sont utilisés pour industrialiser efficacement la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Iodo-5-(2-méthoxyphényl)-8-[(propan-2-yl)oxy]quinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : L'atome d'iode peut être réduit en un atome d'hydrogène, ce qui entraîne une désiodation.
Substitution : L'atome d'iode peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles tels que l'azoture de sodium (NaN3) ou la thiourée (NH2CSNH2) peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réduction : Formation de dérivés de la quinoléine désiodés.
Substitution : Formation de dérivés de la quinoléine substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 7-Iodo-5-(2-méthoxyphényl)-8-[(propan-2-yl)oxy]quinoléine a plusieurs applications en recherche scientifique :
Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son potentiel en tant que sonde fluorescente en raison de ses caractéristiques structurales uniques.
Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux, compte tenu de l'activité biologique des dérivés de la quinoléine.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 7-Iodo-5-(2-méthoxyphényl)-8-[(propan-2-yl)oxy]quinoléine n'est pas entièrement compris, mais on pense qu'elle interagit avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, par le biais de son noyau quinoléique. L'atome d'iode et le groupe méthoxy peuvent améliorer son affinité de liaison et sa spécificité, ce qui conduit à divers effets biologiques.
Applications De Recherche Scientifique
7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of quinoline derivatives.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core. The iodine atom and methoxy group may enhance its binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Iodoquinoléine : Manque les groupes méthoxy et isopropoxy, ce qui la rend moins polyvalente.
5-Méthoxyquinoléine : Manque les groupes iode et isopropoxy, ce qui entraîne une réactivité et des applications différentes.
8-Isopropoxyquinoléine : Manque les groupes iode et méthoxy, ce qui affecte son activité biologique.
Unicité
La 7-Iodo-5-(2-méthoxyphényl)-8-[(propan-2-yl)oxy]quinoléine se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et une activité biologique potentielle. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
648897-00-1 |
|---|---|
Formule moléculaire |
C19H18INO2 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
7-iodo-5-(2-methoxyphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C19H18INO2/c1-12(2)23-19-16(20)11-15(14-8-6-10-21-18(14)19)13-7-4-5-9-17(13)22-3/h4-12H,1-3H3 |
Clé InChI |
HYPFQRIZVUVKPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)

![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)

![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)
![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)
![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)

![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)

